Lidocain-D10

Übersicht

Beschreibung

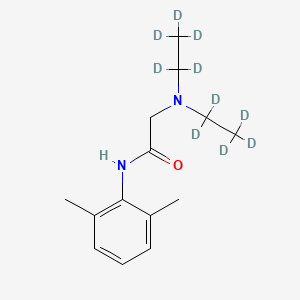

Lidocain-d10 ist eine deuterierte Form von Lidocain, einem weit verbreiteten Lokalanästhetikum und Antiarrhythmikum. Die Deuterium-Markierung (d10) macht es besonders nützlich als internen Standard in der Massenspektrometrie zur Quantifizierung von Lidocain in verschiedenen biologischen Proben . Lidocain selbst wurde erstmals 1943 synthetisiert und ist seitdem aufgrund seiner Wirksamkeit bei der Betäubung von Geweben und der Behandlung von Arrhythmien ein wichtiger Bestandteil der Human- und Veterinärmedizin .

2. Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von this compound beinhaltet die Einführung von Deuteriumatomen in das Lidocainmolekül. Dies kann durch verschiedene Methoden erreicht werden, einschließlich der Verwendung deuterierter Reagenzien oder Lösungsmittel während des Syntheseprozesses. Ein gängiger Ansatz ist, mit 2,6-Dimethylanilin zu beginnen und es mit Chloracetylchlorid zu 2-Chlor-N-(2,6-dimethylphenyl)acetamid umzusetzen. Dieser Zwischenprodukt wird dann mit Diethylamin in Gegenwart von deuterierten Lösungsmitteln zu this compound umgesetzt .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren umfasst eine strenge Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von deuterierten Lösungsmitteln und Reagenzien ist entscheidend, um die gewünschte Deuterium-Markierung zu erreichen. Das Endprodukt wird typischerweise mit Techniken wie Umkristallisation oder Chromatographie gereinigt, um sicherzustellen, dass es die Anforderungen für die Verwendung als analytischer Standard erfüllt .

Wissenschaftliche Forschungsanwendungen

Lidocain-d10 wird in der wissenschaftlichen Forschung, insbesondere in den Bereichen:

Chemie: Als interner Standard in der Massenspektrometrie zur Quantifizierung von Lidocain und seinen Metaboliten.

Biologie: Untersuchung der Pharmakokinetik und des Metabolismus von Lidocain in verschiedenen biologischen Systemen.

Medizin: Untersuchung der Wirksamkeit und Sicherheit von Lidocain-Formulierungen.

Industrie: Qualitätskontrolle und Validierung von analytischen Methoden zum Nachweis von Lidocain

5. Wirkmechanismus

This compound übt, wie Lidocain, seine Wirkung durch Hemmung spannungsgesteuerter Natriumkanäle in den Zellmembranen von Neuronen aus. Diese Hemmung verhindert die Erzeugung und Leitung von Nervenimpulsen, was zu einer lokalen Betäubung führt. Zu den molekularen Zielstrukturen gehören verschiedene Subtypen von Natriumkanälen, wie z. B. Na_v1.2, Na_v1.5, Na_v1.7 und Na_v1.8 . Durch die Blockierung dieser Kanäle zeigt Lidocain auch antiarrhythmische Eigenschaften, indem es die Herzmembran stabilisiert und abnormalen elektrischen Aktivitäten vorbeugt .

Ähnliche Verbindungen:

Procain: Ein weiteres Lokalanästhetikum, jedoch mit kürzerer Wirkdauer und anderen Stoffwechselwegen.

Bupivacain: Ein länger wirksames Lokalanästhetikum mit höherer Potenz, aber auch einem höheren Risiko für Kardiotoxizität.

Ropivacain: Ähnlich wie Bupivacain, aber mit einem besseren Sicherheitsprofil.

Einzigartigkeit von this compound: Die Einzigartigkeit von this compound liegt in seiner Deuterium-Markierung, die es zu einem unschätzbaren Werkzeug in der analytischen Chemie macht. Die Deuteriumatome liefern einen eindeutigen Massenunterschied, der eine präzise Quantifizierung von Lidocain in komplexen biologischen Matrizes mithilfe der Massenspektrometrie ermöglicht .

Wirkmechanismus

Target of Action

Lidocaine-D10, a deuterium labeled form of Lidocaine, primarily targets voltage-gated sodium channels (NaVs) in the body . These channels play a crucial role in the generation and conduction of action potentials in neurons and other excitable cells .

Mode of Action

Lidocaine-D10 interacts with its primary targets, the voltage-gated sodium channels, by reversibly blocking them . This blocking action inhibits the influx of sodium ions, which in turn inhibits the generation and transmission of action potentials . By doing so, Lidocaine-D10 numbs the sensations in the tissues where it is applied, making them transiently incapable of signaling the brain regarding sensations .

Biochemical Pathways

The action of Lidocaine-D10 affects several biochemical pathways. It has been found to inhibit the growth, migration, and invasion of gastric carcinoma cells by up-regulating miR-145 expression and further inactivating the MEK/ERK and NF-κB signaling pathways . Additionally, Lidocaine-D10 can suppress cancer cell growth in vitro and in vivo via multiple mechanisms, such as regulating epigenetic changes and promoting pro-apoptosis pathways .

Pharmacokinetics

Lidocaine, including its deuterium labeled form Lidocaine-D10, is extensively and rapidly metabolized in the liver, followed by excretion via urine . No more than 10% of the dose is excreted as the parent compound . The absorption, distribution, metabolism, and excretion (ADME) properties of Lidocaine-D10 significantly impact its bioavailability .

Result of Action

The molecular and cellular effects of Lidocaine-D10’s action are diverse. It can suppress cancer cell growth by single use at different doses or concentrations . Lidocaine-D10 could suppress cancer cell growth in vitro and in vivo via multiple mechanisms, such as regulating epigenetic changes and promoting pro-apoptosis pathways, as well as regulating ABC transporters, metastasis, and angiogenesis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Lidocaine-D10. For instance, the Predicted Environmental Concentration (PEC) / Predicted No Effect Concentration (PNEC) ratio is 6.5 x 10-2, which means that the use of lidocaine is predicted to present an insignificant risk to the environment . Furthermore, the metabolism and excretion of Lidocaine-D10 can be influenced by the patient’s liver function, which can be affected by various environmental factors .

Safety and Hazards

Zukünftige Richtungen

Lidocaine has been safely used in humans for almost a century with a remarkable diversity of applications . Lidocaine’s therapeutic effects include antinociceptive, antiarrhythmic, anti-inflammatory, and antithrombotic . The mechanisms underlying lidocaine’s many clinical effects include decreasing levels of inflammatory mediators . The dose and course of lidocaine treatment depend on the specific therapeutic context . New clinical applications are still being discovered, including a potential therapeutic to treat COVID-19 (lung injury) .

Biochemische Analyse

Biochemical Properties

Lidocaine-D10, like its parent compound Lidocaine, plays a significant role in biochemical reactions. It primarily acts by blocking sodium channels, thereby inhibiting the conduction of nerve impulses . This action is crucial in its primary function as a local anesthetic .

Cellular Effects

Lidocaine-D10 has profound effects on various types of cells and cellular processes. For instance, it has been shown to decrease the growth, migration, and invasion of gastric carcinoma cells . This is achieved through the up-regulation of miR-145 expression and further inactivation of MEK/ERK and NF-κB signaling pathways .

Molecular Mechanism

The molecular mechanism of Lidocaine-D10 involves its interaction with biomolecules at the molecular level. Lidocaine-D10 exerts its effects primarily by binding to voltage-gated sodium channels on nerve cell membranes . This binding inhibits the influx of sodium ions, preventing the initiation and propagation of action potentials, which results in a reversible interruption of nociceptive conduction, blocking the transmission of pain impulses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Lidocaine-D10 have been observed to change over time. For instance, a study on the dermal effects and pharmacokinetic evaluation of Lidocaine/prilocaine cream in healthy Chinese volunteers showed that after the removal of the residual anesthetic cream, there was a vascular biphasic response with initial transient blanching which reaches a peak at 4.5 h and later more persisting period erythema .

Dosage Effects in Animal Models

The effects of Lidocaine-D10 vary with different dosages in animal models. For instance, in a study on local anesthesia for adult rodents, Lidocaine was used intravenously in dogs to provide systemic analgesia, ventricular antiarrhythmic treatment, and multiorgan dysfunction attenuation .

Metabolic Pathways

Lidocaine-D10 is involved in several metabolic pathways. It is primarily metabolized by CYP1A2, but minor involvement of CYP3A4 is also observed . The major route is deethylation to monoethylglycinexylidide (MEGX) and further deethylation to glycinexylidide and hydrolysis to 2,6-xylidine .

Transport and Distribution

Lidocaine-D10 is rapidly absorbed post-administration and has a large volume of distribution . It is extensively metabolized, with around 80% of the dose excreted as metabolites .

Subcellular Localization

Given its mechanism of action, it is likely to be localized at the cell membrane where it interacts with voltage-gated sodium channels

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Lidocaine-d10 involves the introduction of deuterium atoms into the lidocaine molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is to start with 2,6-dimethylaniline and react it with chloroacetyl chloride to form 2-chloro-N-(2,6-dimethylphenyl)acetamide. This intermediate is then reacted with diethylamine in the presence of deuterated solvents to produce Lidocaine-d10 .

Industrial Production Methods: Industrial production of Lidocaine-d10 follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of deuterated solvents and reagents is critical to achieve the desired deuterium labeling. The final product is typically purified using techniques such as recrystallization or chromatography to ensure it meets the required standards for use as an analytical standard .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Lidocain-d10 durchläuft, wie sein nicht-deuteriertes Gegenstück, verschiedene chemische Reaktionen, darunter:

Reduktion: Reduktionsreaktionen sind weniger häufig, können aber unter bestimmten Bedingungen auftreten.

Substitution: Lidocain kann Substitutionsreaktionen eingehen, insbesondere in Gegenwart starker Nukleophile.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Cytochrom-P450-Enzyme in biologischen Systemen.

Substitution: Starke Nukleophile wie Natriummethoxid können Substitutionsreaktionen erleichtern.

Hauptprodukte:

Oxidation: Monoethylglycinxylilid (MEGX)

Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nukleophil.

Vergleich Mit ähnlichen Verbindungen

Procaine: Another local anesthetic but with a shorter duration of action and different metabolic pathways.

Bupivacaine: A longer-acting local anesthetic with a higher potency but also a higher risk of cardiotoxicity.

Ropivacaine: Similar to bupivacaine but with a better safety profile.

Uniqueness of Lidocaine-d10: Lidocaine-d10’s uniqueness lies in its deuterium labeling, which makes it an invaluable tool in analytical chemistry. The deuterium atoms provide a distinct mass difference that allows for precise quantification of lidocaine in complex biological matrices using mass spectrometry .

Eigenschaften

IUPAC Name |

2-[bis(1,1,2,2,2-pentadeuterioethyl)amino]-N-(2,6-dimethylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O/c1-5-16(6-2)10-13(17)15-14-11(3)8-7-9-12(14)4/h7-9H,5-6,10H2,1-4H3,(H,15,17)/i1D3,2D3,5D2,6D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNJVILVZKWQKPM-JKSUIMTKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC(=O)NC1=C(C=CC=C1C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])N(CC(=O)NC1=C(C=CC=C1C)C)C([2H])([2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851528-09-1 | |

| Record name | 851528-09-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

A: [] Combining a short middle-bore capillary column with a thicker stationary phase and a short narrow-bore separation column with a thinner stationary phase in gas chromatography allows for the rapid screening of non-volatile drugs. This combination leverages the benefits of both column types, potentially leading to improved separation efficiency and shorter analysis times.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,3S,5Z)-5-[(2E)-2-[(1S,3aS,7aS)-1-[(1S)-1-(3-hydroxy-3-methylbutoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B602412.png)